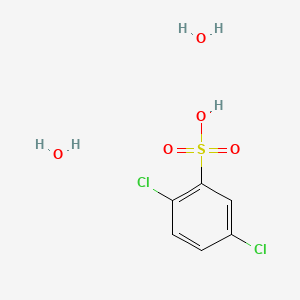

2,5-Dichlorobenzenesulfonic Acid Dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichlorobenzenesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;;/h1-3H,(H,9,10,11);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJICTWHRNQYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610864 | |

| Record name | 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38484-94-5 | |

| Record name | 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dichlorobenzenesulfonic Acid Dihydrate (CAS: 38484-94-5) for Synthetic and Pharmaceutical Applications

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on 2,5-Dichlorobenzenesulfonic acid dihydrate. It explores its synthesis, chemical properties, key applications as a versatile intermediate, and the analytical methodologies required for its characterization and quality control.

Overview and Significance

2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is an organosulfur compound belonging to the family of halogenated aromatic sulfonic acids.[1] It is characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group, which confers strong acidic properties.[1] In laboratory and industrial settings, it is most commonly available as a stable, white to off-white crystalline dihydrate (C₆H₄Cl₂O₃S·2H₂O).[1]

The strategic placement of the electron-withdrawing sulfonic acid group and the two chlorine atoms significantly influences the aromatic ring's electron density. This unique electronic and structural profile makes it a valuable and versatile intermediate in organic synthesis.[1] Its primary utility lies in its role as a precursor in the manufacturing of more complex molecules, including specialized dyes and pharmaceutical intermediates.[1][2] The strong acidity of the sulfonic acid group also allows it to function as an effective catalyst in various organic transformations.[2]

Physicochemical and Structural Properties

A comprehensive understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. Key identification and property data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38484-94-5 | [3][4][5][6] |

| Anhydrous CAS | 88-42-6 | [1][7] |

| Molecular Formula | C₆H₈Cl₂O₅S | [5][6] |

| Molecular Weight | 263.09 g/mol | [5][6] |

| IUPAC Name | 2,5-dichlorobenzenesulfonic acid;dihydrate | [3][6] |

| Appearance | White to light brown/gray solid | [1][4] |

| Melting Point | 98-102 °C | [4][6] |

| Solubility | Freely soluble in water | [8][9] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][4] |

| InChI Key | VPJICTWHRNQYRG-UHFFFAOYSA-N | [3][6] |

Synthesis and Purification

Reaction Mechanism: Electrophilic Aromatic Substitution

The most established and industrially viable method for synthesizing 2,5-Dichlorobenzenesulfonic acid is through the direct sulfonation of 1,4-dichlorobenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution.[1][2] The electrophile, sulfur trioxide (SO₃), is typically generated from oleum (fuming sulfuric acid). The chlorine atoms on the 1,4-dichlorobenzene ring are deactivating but ortho-, para-directing. Due to the existing para-substitution of the two chlorine atoms, the incoming sulfonyl group is directed to the electronically favored and sterically accessible positions, resulting in the desired 2,5-disubstituted product.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for the synthesis of 2,5-Dichlorobenzenesulfonic acid.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 1,4-dichlorobenzene.

-

Sulfonation: Begin stirring and cool the flask in an ice bath. Slowly add 20% oleum via the dropping funnel, ensuring the internal temperature is maintained between 20-30°C.

-

Expertise Note: Careful temperature control is critical.[1] Runaway temperatures can lead to unwanted side-products through polysulfonation or decomposition.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.[1]

-

Quenching & Precipitation: Carefully and slowly pour the reaction mixture over a beaker of crushed ice with constant stirring. This step is highly exothermic.

-

Expertise Note: Quenching on ice serves two purposes: it safely neutralizes the reactive oleum and precipitates the desired sulfonic acid product, which is less soluble in the cold aqueous acidic medium.[1]

-

-

Isolation: Collect the precipitated white solid by vacuum filtration and wash the filter cake with a small amount of cold water to remove residual acid.

-

Purification: Purify the crude product by recrystallization from hot water to yield the final this compound.

Chemical Reactivity and Applications

Role as an Acid Catalyst

The strong electron-withdrawing nature of the sulfonyl group makes arylsulfonic acids highly acidic.[2] This property allows 2,5-Dichlorobenzenesulfonic acid to function as an effective and recoverable solid acid catalyst in a range of organic reactions, such as esterifications and alkylations, which are common transformations in drug synthesis pathways.

Caption: Catalytic role in a generic esterification reaction.

Intermediate for Key Derivatives

A primary application of 2,5-Dichlorobenzenesulfonic acid is its use as a precursor for other valuable chemical intermediates.[2] For example, it is a key starting material in the synthesis of 2,5-diaminobenzenesulfonic acid.[10] This transformation, typically achieved through high-pressure ammonolysis, replaces the chlorine atoms with amino groups. 2,5-Diaminobenzenesulfonic acid is an important component in the synthesis of various azo dyes.[10]

Analytical and Quality Control Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of this non-volatile, polar compound.[1]

-

Principle: A reversed-phase HPLC method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Protocol: Purity Determination by Reversed-Phase HPLC

-

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

Parameter Condition Rationale Column C18, 5 µm, 4.6 x 250 mm Industry standard for separating moderately polar aromatic compounds. Mobile Phase Acetonitrile:Water (with 0.1% H₃PO₄) Provides good separation and peak shape. Acid improves peak symmetry. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and resolution. Detection UV at 220 nm Wavelength where the benzene ring exhibits strong absorbance. | Injection Vol. | 10 µL | A typical volume to avoid column overloading. |

-

Analysis & System Suitability:

-

Trustworthiness Mandate: Before sample analysis, system suitability must be confirmed. Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte must be ≤ 2.0%.

-

Inject the sample solution and calculate the purity by area percent normalization.

-

Spectroscopic Characterization

-

Mass Spectrometry (MS): LC-MS analysis in negative ion mode would show a prominent ion for the deprotonated anhydrous molecule [M-H]⁻ at an m/z of approximately 225.9.[11]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show signals in the aromatic region characteristic of the three protons on the dichlorinated benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the S=O stretches of the sulfonic acid group, typically in the 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹ regions.

Safety, Handling, and Storage

GHS Hazard Information

2,5-Dichlorobenzenesulfonic acid is a hazardous substance and must be handled with appropriate precautions.[11]

| Category | Information | Source(s) |

| Pictogram | GHS05 (Corrosion) | [11] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [3][11] |

| UN Number | 2585 | [4][6] |

| Hazard Class | 8 (Corrosive solid, acidic, organic, n.o.s.) | [4] |

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

In case of skin contact, take off immediately all contaminated clothing and rinse skin with plenty of water.

Storage and Disposal

-

Store in a dry, cool, and well-ventilated place.[12]

-

Keep the container tightly closed and store in a corrosive-resistant container.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a foundational chemical intermediate with significant utility in the synthesis of dyes and as a potential building block in the development of more complex molecules. Its well-defined synthesis, strong acidic character, and specific reactivity patterns make it a valuable reagent for the research and drug development community. A thorough understanding of its properties, analytical methods, and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory and beyond.

References

-

This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

Product Specifications for this compound. Acmec Biochemical. [Link]

-

2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. PubChem, National Center for Biotechnology Information. [Link]

- Use of 2,5-dihydroxybenzenesulphonic acid in the production of medicaments.

-

2,5-Dichlorobenzenesulfonic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2,5-Dichlorobenzenesulfonic acid | 88-42-6 | Benchchem [benchchem.com]

- 2. This compound | 38484-94-5 | Benchchem [benchchem.com]

- 3. This compound | 38484-94-5 [sigmaaldrich.com]

- 4. This compound CAS#: 38484-94-5 [m.chemicalbook.com]

- 5. 38484-94-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. SID 135025934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-DICHLOROBENZENESULFONIC ACID CAS#: 88-42-6 [amp.chemicalbook.com]

- 9. 2,5-DICHLOROBENZENESULFONIC ACID | 88-42-6 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

physicochemical properties of 2,5-Dichlorobenzenesulfonic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorobenzenesulfonic Acid

Introduction

2,5-Dichlorobenzenesulfonic acid (DCBSA) is a significant organosulfur compound belonging to the family of halogenated aromatic sulfonic acids.[1] Characterized by a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonic acid group, this compound serves as a versatile intermediate in organic synthesis.[1] Its chemical reactivity and physical properties are dictated by the interplay of these functional groups, making it a compound of interest for researchers in pharmaceuticals, dye synthesis, and materials science.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and synthetic pathways.

Chemical Identity and Structure

2,5-Dichlorobenzenesulfonic acid is typically available as a white to off-white crystalline solid, often in its dihydrate form (C₆H₄Cl₂O₃S·2H₂O).[1] The presence of the strongly acidic sulfonic acid group combined with the electron-withdrawing chlorine atoms significantly influences the electron density of the aromatic ring, defining its chemical behavior.[1]

-

IUPAC Name: 2,5-dichlorobenzenesulfonic acid[3]

-

CAS Number: 88-42-6 (anhydrous)[1][3][4][5][6][7] | 38484-94-5 (dihydrate)[8]

-

Molecular Formula: C₆H₄Cl₂O₃S (anhydrous)[1][4][5][9] | C₆H₈Cl₂O₅S (dihydrate)[10]

-

SMILES: C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl[3]

Physicochemical Properties

The key physicochemical data for 2,5-Dichlorobenzenesulfonic acid are summarized in the table below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 227.07 g/mol (anhydrous) | [1][4][5] |

| 263.09 g/mol (dihydrate) | [1][8][10] | |

| Appearance | White to almost white powder or crystal | [1][4] |

| Melting Point | 97.0 to 101.0 °C | [4][5] |

| 98 to 102 °C (dihydrate) | [8] | |

| Density | 1.668 g/cm³ | [4][5] |

| pKa | -1.47 ± 0.30 (Predicted) | [4][5] |

| Solubility | Freely soluble in water. Almost transparent in Methanol. | [4][6][11] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4][5] |

Synthesis and Reactivity

Established Synthetic Route

The most common and well-documented method for synthesizing 2,5-dichlorobenzenesulfonic acid is through the direct sulfonation of 1,4-dichlorobenzene.[1][2][6] This reaction is a classic example of electrophilic aromatic substitution.[1][2]

The key steps involve:

-

Reaction: 1,4-dichlorobenzene is treated with oleum (a solution of sulfur trioxide in sulfuric acid).[2][6]

-

Electrophilic Attack: The electrophile, sulfur trioxide (SO₃), attacks the electron-rich benzene ring. The two chlorine atoms are ortho, para-directing deactivators, guiding the sulfonyl group to the sterically less hindered and electronically favored 2 and 5 positions.[1]

-

Quenching: The reaction mixture is carefully quenched with ice water.

-

Purification: The precipitated 2,5-dichlorobenzenesulfonic acid is then purified, typically by recrystallization.[1]

Caption: Synthesis of 2,5-Dichlorobenzenesulfonic Acid.

Chemical Reactivity

-

Acidity: The sulfonic acid group is strongly acidic, readily donating its proton. This property makes it useful as a catalyst in certain organic reactions like esterification and alkylation.[1][2]

-

Nucleophilic Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, though conditions are typically harsh. This allows for the introduction of other functional groups.[1]

-

Intermediate Role: DCBSA is a key precursor in the synthesis of more complex molecules. For instance, it is used to produce 2,5-diaminobenzenesulfonic acid, a vital component in the manufacturing of various dyes.[2][12]

Spectroscopic and Analytical Characterization

The structural elucidation and quantification of 2,5-dichlorobenzenesulfonic acid rely on several modern analytical techniques.

Spectroscopic Data

-

NMR Spectroscopy:

-

¹³C NMR: Spectral data for ¹³C NMR is available and can be used to confirm the carbon skeleton of the molecule.[3][13]

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns being characteristic of the 1,2,4-trisubstituted benzene ring.[14][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include those for the S=O stretching of the sulfonic acid group, C-Cl stretching, and vibrations associated with the aromatic ring. IR spectra for the dihydrate form are also available.[10][15]

-

Mass Spectrometry (MS): Mass spectrometry data, including GC-MS and LC-MS, can confirm the molecular weight and fragmentation pattern of the compound.[3]

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of polar, non-volatile compounds like DCBSA.[1]

Objective: To determine the purity of a 2,5-Dichlorobenzenesulfonic acid sample using reverse-phase HPLC with UV detection.

Materials and Reagents:

-

2,5-Dichlorobenzenesulfonic acid (sample and reference standard)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Phosphoric acid (or other suitable buffer component)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting point could be 70:30 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: ~230 nm (based on UV absorbance of the benzene ring)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

-

Sample Preparation: Prepare the sample solution by accurately weighing and dissolving it in the mobile phase to a similar concentration as the standard.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Acquisition: Record the chromatograms and integrate the peak areas.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of DCBSA Peak / Total Area of All Peaks) x 100

Sources

- 1. 2,5-Dichlorobenzenesulfonic acid | 88-42-6 | Benchchem [benchchem.com]

- 2. 2,5-Dichlorobenzenesulfonic Acid Dihydrate | 38484-94-5 | Benchchem [benchchem.com]

- 3. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-DICHLOROBENZENESULFONIC ACID price,buy 2,5-DICHLOROBENZENESULFONIC ACID - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2,5-DICHLOROBENZENESULFONIC ACID CAS#: 88-42-6 [amp.chemicalbook.com]

- 7. SID 135025934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 38484-94-5 [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,5-DICHLOROBENZENESULFONIC ACID | 88-42-6 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR [m.chemicalbook.com]

- 15. 2,5-DICHLOROBENZENESULFONIC ACID(88-42-6) IR2 spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 2,5-Dichlorobenzenesulfonic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2,5-Dichlorobenzenesulfonic acid dihydrate, an important organosulfur compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and dyes. This document elucidates the mechanistic principles behind its synthesis via electrophilic aromatic substitution, offers a detailed experimental protocol for its preparation and purification, and presents a multi-faceted structural analysis employing spectroscopic techniques. The critical role of the dihydrate in the crystal lattice is also discussed, providing field-proven insights for researchers in organic synthesis and materials science.

Introduction: Significance and Properties

2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is a halogenated aromatic sulfonic acid characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a sulfonic acid functional group.[1] It is typically isolated as a stable, white to off-white crystalline solid in its dihydrate form (C₆H₄Cl₂O₃S·2H₂O).[2]

The molecule's utility stems from its distinct chemical features. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing and highly acidic, with a pKa comparable to mineral acids, making the compound a strong organic acid.[3] This acidity allows it to serve as a catalyst in reactions like esterification and alkylation.[4] Concurrently, the two chlorine atoms deactivate the aromatic ring but are susceptible to nucleophilic aromatic substitution, enabling the introduction of other functional groups.[2] A notable application is its use as a precursor in the synthesis of 2,5-diaminobenzenesulfonic acid, a key component in the production of various dyes.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dichlorobenzenesulfonic acid and its dihydrate form is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₃S (Anhydrous) / C₆H₈Cl₂O₅S (Dihydrate) | [2][6] |

| Molecular Weight | 227.07 g/mol (Anhydrous) / 263.09 g/mol (Dihydrate) | [2][6] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 97.0 to 101.0 °C (Dihydrate) | [7] |

| Solubility | Freely soluble in water; Soluble in methanol | [7] |

| Acidity (pKa, Predicted) | -1.47 ± 0.30 | [7] |

Synthesis Pathway and Mechanism

The primary industrial and laboratory-scale synthesis of 2,5-dichlorobenzenesulfonic acid is achieved through the direct electrophilic aromatic substitution (EAS) of 1,4-dichlorobenzene.[2]

The Sulfonation Reaction

The reaction involves treating 1,4-dichlorobenzene with a potent sulfonating agent, typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[7] The overall transformation is as follows:

C₆H₄Cl₂ + SO₃ (in H₂SO₄) → C₆H₃Cl₂SO₃H + H₂O

The choice of oleum as the sulfonating agent is critical. The reaction with concentrated sulfuric acid alone is reversible and the water produced as a byproduct can dilute the acid, halting the reaction.[3] Oleum provides a high concentration of the active electrophile, sulfur trioxide (SO₃), driving the reaction to completion.[8]

Reaction Mechanism and Regioselectivity

The sulfonation of 1,4-dichlorobenzene follows the canonical EAS mechanism. The key steps are the generation of the electrophile, its attack on the aromatic ring, and subsequent re-aromatization.

Caption: Key FT-IR absorption bands for this compound. [2] The most prominent feature confirming the dihydrate structure is the very broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of hydrogen-bonded water molecules. [9] Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons on the benzene ring. Based on the structure of the related 2,5-dichlorobenzenesulfonyl chloride, the signals are predicted to appear as a doublet, a doublet of doublets, and another doublet, with chemical shifts in the range of 7.5-8.2 ppm. [10]The integration of these signals would correspond to a 1:1:1 ratio. The protons of the water of hydration may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to display six unique signals for the six aromatic carbons, as they are all in chemically distinct environments. The carbons bonded to the electron-withdrawing chlorine and sulfonyl groups would be shifted downfield.

X-ray Crystallography and the Role of the Dihydrate

In crystalline hydrates of organic acids, water molecules are not merely entrapped but play a crucial structural role by forming an extensive network of hydrogen bonds. [11]It is highly probable that in the dihydrate, the water molecules are involved in hydrogen bonding with the oxygen atoms of the sulfonic acid group and potentially with each other. [9] This hydrogen-bonding network serves to stabilize the crystal lattice. The strong acidity of the sulfonic acid group suggests that proton transfer to the water molecules could occur, forming hydronium ions (H₃O⁺) and a sulfonate anion (SO₃⁻). This would result in a salt-like structure within the crystal, composed of [C₆H₃Cl₂SO₃]⁻ and [H₅O₂]⁺ or similar hydrated proton species, held together by strong electrostatic interactions and hydrogen bonds.

Sources

- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-DICHLOROBENZENESULFONIC ACID | 88-42-6 [chemicalbook.com]

- 8. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 9. Formation of hydrogen bonding network of methane sulfonic acid at low degree of hydration (MSA)m·(H2O)n (m = 1–2 and n = 1–5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonic Acid Dihydrate: Molecular Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 2,5-dichlorobenzenesulfonic acid dihydrate, a significant organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, synthesis, and key applications as a versatile chemical intermediate.

Introduction and Significance

2,5-Dichlorobenzenesulfonic acid is a halogenated aromatic sulfonic acid characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group.[1] It is commonly available in its dihydrate form, which is a white to off-white crystalline solid. The presence of the strongly electron-withdrawing sulfonic acid group and the two chlorine atoms significantly influences the electron density of the aromatic ring, rendering it a versatile intermediate in organic synthesis.[1] The sulfonic acid moiety imparts strong acidic properties, while the chlorine atoms are susceptible to nucleophilic substitution reactions, opening avenues for diverse functionalization.[1]

This compound is a valuable precursor in the synthesis of more complex molecules, notably in the dye industry and as a potential building block in the development of pharmaceuticals and agrochemicals.[1][2]

Molecular Structure and Formula

The chemical formula for this compound is C₆H₈Cl₂O₅S, with a molecular weight of 263.10 g/mol .[3] The anhydrous form, 2,5-dichlorobenzenesulfonic acid, has the formula C₆H₄Cl₂O₃S and a molecular weight of 227.07 g/mol .[4]

Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 38484-94-5 (dihydrate), 88-42-6 (anhydrous) | [5] |

| Molecular Formula | C₆H₈Cl₂O₅S | [3] |

| Molecular Weight | 263.10 g/mol | [3] |

| InChI Key | VPJICTWHRNQYRG-UHFFFAOYSA-N | |

| SMILES | O=S(O)(c1cc(Cl)ccc1Cl).O.O | [3] |

Elucidation of the Dihydrate Structure

In such structures, the acidic proton from the sulfonic acid group typically protonates a water molecule to form a hydronium ion (H₃O⁺). This hydronium ion then forms strong hydrogen bonds with the oxygen atoms of the sulfonate group (SO₃⁻) and the other water molecule. The second water molecule can also participate in hydrogen bonding with the sulfonate oxygen atoms, creating a stable, hydrogen-bonded network within the crystal lattice.

The diagram below illustrates the proposed molecular interactions in this compound, drawing an analogy from the known crystal structure of p-toluenesulfonic acid monohydrate.

Figure 1: Proposed hydrogen bonding network in this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 98-102 °C. It is a strong acid, with a predicted pKa of approximately -1.47, indicating that it is essentially fully dissociated in aqueous solution.[5]

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 98-102 °C | |

| pKa (predicted) | -1.47 ± 0.30 | [5] |

| Solubility | Freely soluble in water, almost transparent in Methanol | [5] |

| Storage | Store at room temperature in a dry, inert atmosphere |

Synthesis and Characterization

The primary industrial synthesis of 2,5-dichlorobenzenesulfonic acid involves the electrophilic aromatic substitution of 1,4-dichlorobenzene.

Figure 2: Synthetic pathway to 2,5-dichlorobenzenesulfonic acid.

Experimental Protocol: Sulfonation of 1,4-Dichlorobenzene

The following is a representative experimental protocol for the synthesis of 2,5-dichlorobenzenesulfonic acid. This procedure is based on established methods for the sulfonation of aromatic compounds.

Materials:

-

1,4-Dichlorobenzene

-

Fuming sulfuric acid (oleum, e.g., 20% SO₃)

-

Sodium chloride

-

Water

-

Ice

Procedure:

-

To a stirred, cooled solution of fuming sulfuric acid, slowly add 1,4-dichlorobenzene portion-wise, maintaining the reaction temperature below 40°C. The molar ratio of SO₃ to 1,4-dichlorobenzene should be approximately 1.1:1.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

To the resulting solution, add sodium chloride to precipitate the sodium salt of 2,5-dichlorobenzenesulfonic acid.

-

Collect the precipitate by filtration and wash with a saturated sodium chloride solution.

-

The crude sodium salt can be purified by recrystallization from water.

-

To obtain the free acid, dissolve the purified sodium salt in a minimal amount of hot water and pass it through a strong acid ion-exchange resin column.

-

Concentrate the acidic eluate under reduced pressure to yield 2,5-dichlorobenzenesulfonic acid, which can then be hydrated to form the dihydrate.

Causality: The use of oleum as the sulfonating agent provides a high concentration of the electrophile, SO₃, which is necessary to react with the deactivated dichlorobenzene ring. The chlorine atoms are ortho, para-directing, but also deactivating. Sulfonation occurs at the position ortho to one chlorine and meta to the other, leading to the 2,5-disubstituted product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the electron-withdrawing effects of the chlorine and sulfonic acid groups, these signals will be downfield. The proton at C6 (ortho to the sulfonic acid group) is expected to be the most downfield, followed by the proton at C3, and then the proton at C4. The expected splitting pattern would be a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3. In D₂O, the acidic proton of the sulfonic acid group will exchange and will not be observed.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbons of the benzene ring. The carbon attached to the sulfonic acid group (C1) will be significantly downfield. The carbons attached to the chlorine atoms (C2 and C5) will also be downfield. The remaining three carbons will appear at relatively upfield chemical shifts in the aromatic region.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecules and the hydronium ion, involved in hydrogen bonding.

-

S=O Stretching: Strong and characteristic asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) are expected around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800-600 cm⁻¹.

In mass spectrometry (e.g., using electrospray ionization in negative mode), the molecular ion of the anhydrous acid [M-H]⁻ would be observed at an m/z corresponding to C₆H₃Cl₂O₃S⁻. The fragmentation pattern would likely involve the loss of SO₃ (80 Da) or SO₂ (64 Da). The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.

Reactivity and Applications

The reactivity of 2,5-dichlorobenzenesulfonic acid is dominated by the sulfonic acid group and the two chlorine atoms on the aromatic ring.

Nucleophilic Aromatic Substitution

The chlorine atoms can be displaced by strong nucleophiles under forcing conditions (high temperature and pressure) in a nucleophilic aromatic substitution (SₙAr) reaction. A key industrial application of this reactivity is the synthesis of 2,5-diaminobenzenesulfonic acid via ammonolysis.

Figure 3: Synthesis of 2,5-diaminobenzenesulfonic acid.

This transformation is significant as 2,5-diaminobenzenesulfonic acid is an important intermediate in the synthesis of various azo dyes.

Role in Drug Development

While direct use of 2,5-dichlorobenzenesulfonic acid in final drug structures is not widely documented, its utility in drug development lies in its role as a versatile building block. Arylsulfonic acids and their derivatives are important in medicinal chemistry for several reasons:

-

As Intermediates: The ability to functionalize the aromatic ring via substitution of the chlorine atoms allows for the introduction of various pharmacophores. The sulfonic acid group can also be a handle for further synthetic transformations.

-

Improving Physicochemical Properties: The sulfonic acid group is highly polar and can be used to increase the water solubility of a drug candidate, which can be beneficial for formulation and bioavailability.

-

As Counter-ions: Arylsulfonic acids are often used to form stable, crystalline salts of basic drug molecules, which can improve their handling, stability, and dissolution properties.

The synthesis of derivatives such as 2,5-diaminobenzenesulfonic acid provides a scaffold that can be further elaborated to create more complex molecules with potential biological activity.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties and reactivity. Its synthesis from readily available starting materials and its potential for further functionalization make it an important compound in the chemical industry, particularly for the synthesis of dyes. For researchers in drug development, while not a common pharmacophore itself, its role as a precursor to more complex molecular scaffolds and its utility in modifying the properties of active pharmaceutical ingredients highlight its potential in the broader landscape of medicinal chemistry. A thorough understanding of its structure, properties, and reactivity is essential for its safe and effective use in research and development.

References

-

PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.

- ACS Publications. (2022). Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone. Crystal Growth & Design.

-

SpectraBase. (n.d.). 2,5-dichlorobenzenesulfonic acid, dihydrate. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

- Google Patents. (n.d.). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

GSRS. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved January 2, 2026, from [Link]

- RSC Publishing. (2015).

-

S.T.Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved January 2, 2026, from [Link]

Sources

- 1. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 2. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. shimadzu.com [shimadzu.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,5-DICHLOROBENZENESULFONIC ACID | 88-42-6 [chemicalbook.com]

Spectral data (NMR, LC-MS) of 2,5-Dichlorobenzenesulfonic acid

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Dichlorobenzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data for 2,5-Dichlorobenzenesulfonic acid (CAS No: 88-42-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation and provides field-proven methodologies for data acquisition, ensuring the unambiguous identification and characterization of this important chemical intermediate.

Introduction and Molecular Overview

2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is a halogenated aromatic sulfonic acid with significant utility as a reagent and intermediate in the synthesis of pharmaceuticals and dyes.[1] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a strongly electron-withdrawing sulfonic acid group, dictates its reactivity and physical properties.[1] Accurate structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. Spectroscopic techniques, particularly NMR and LC-MS, are the cornerstone of this analytical validation. This guide will explore the foundational spectral data that defines its molecular identity.

Molecular Structure:

(Simplified representation of 2,5-Dichlorobenzenesulfonic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2,5-Dichlorobenzenesulfonic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectral Data & Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals, as the substitution pattern renders each of the remaining ring protons chemically non-equivalent. The strong electron-withdrawing effects of the sulfonic acid and chlorine substituents will shift these signals significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm)* | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.13 | Doublet (d) | J(ortho) ≈ 2.5 Hz |

| H-4 | ~7.63 | Doublet of Doublets (dd) | J(ortho) ≈ 8.5 Hz, J(meta) ≈ 2.5 Hz |

| H-3 | ~7.59 | Doublet (d) | J(ortho) ≈ 8.5 Hz |

*Note: Shifts are based on data for the closely related 2,5-Dichlorobenzenesulfonyl chloride and may vary slightly.[2] The solvent used for analysis will also influence the exact chemical shifts.

Causality Behind the Spectrum:

-

H-6: This proton is ortho to the bulky and strongly deshielding sulfonic acid group, placing it furthest downfield. It experiences meta-coupling with H-4, resulting in a doublet.

-

H-4: This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), leading to the characteristic doublet of doublets splitting pattern.

-

H-3: This proton is ortho to a chlorine atom and experiences ortho-coupling with H-4, appearing as a doublet.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,5-Dichlorobenzenesulfonic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, within an NMR tube.[3][4] The choice of solvent is critical; D₂O is suitable given the compound's water solubility, while DMSO-d₆ can also be used.[5]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

Data Acquisition:

-

Tune and shim the instrument to ensure magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between pulses.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to an internal standard (e.g., TMS at 0.00 ppm or the residual solvent signal).[3]

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectral Data & Interpretation

A proton-decoupled ¹³C NMR spectrum will display six distinct signals in the aromatic region, corresponding to the six chemically unique carbon atoms in the benzene ring.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| C1 (C-SO₃H) | ~140-145 | Quaternary, attached to sulfonyl group |

| C2 (C-Cl) | ~135-140 | Quaternary, attached to chlorine |

| C5 (C-Cl) | ~133-138 | Quaternary, attached to chlorine |

| C6 (C-H) | ~130-135 | Aromatic CH |

| C4 (C-H) | ~128-132 | Aromatic CH |

| C3 (C-H) | ~125-130 | Aromatic CH |

*Note: Exact chemical shifts can be found in spectral databases like SpectraBase and are influenced by the solvent.[4][6] Quaternary carbon signals are typically weaker in intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[7]

Causality Behind the Spectrum:

-

Quaternary Carbons (C1, C2, C5): The carbons directly bonded to the electronegative substituents (SO₃H and Cl) are significantly deshielded and appear at the lowest field (highest ppm values).[8]

-

Protonated Carbons (C3, C4, C6): These carbons appear at a relatively higher field compared to the substituted carbons. Their precise shifts are modulated by the electronic effects of the substituents at the ortho, meta, and para positions.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Utilize a ¹³C-capable NMR spectrometer (e.g., 100 MHz for a 400 MHz proton instrument).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.

-

The lower natural abundance and sensitivity of ¹³C require a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[7]

-

A wider spectral width is needed to cover the entire ¹³C chemical shift range (~0-220 ppm).

-

-

Data Processing: Follow similar processing steps as for ¹H NMR (Fourier transform, phasing, and baseline correction).

Visualization: ¹³C NMR Analysis Logic

Caption: Logical workflow for interpreting a ¹³C NMR spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is ideal for confirming the molecular weight and providing further structural evidence through fragmentation analysis.

LC-MS Spectral Data & Interpretation

For a strongly acidic compound like 2,5-Dichlorobenzenesulfonic acid, electrospray ionization (ESI) in negative ion mode is the method of choice. This facilitates the formation of a deprotonated molecule, [M-H]⁻.

Table 3: High-Resolution LC-MS Data

| Parameter | Observed Value | Expected Value | Interpretation |

|---|---|---|---|

| Ionization Mode | ESI Negative | - | Optimal for acidic compounds[9] |

| Precursor Ion [M-H]⁻ | m/z 224.9185 | m/z 224.9187 | Confirms molecular formula C₆H₃Cl₂O₃S⁻[6] |

| Major Fragment Ion | Varies | Loss of SO₂ (64 Da) | Characteristic fragmentation of aromatic sulfonates[10][11] |

Causality Behind the Spectrum:

-

Ionization: The sulfonic acid group readily loses a proton in the ESI source, forming the stable sulfonate anion [M-H]⁻, which is then detected by the mass analyzer.

-

Isotopic Pattern: The presence of two chlorine atoms will create a characteristic isotopic pattern for the [M-H]⁻ ion, with M+2 and M+4 peaks corresponding to the natural abundance of ³⁷Cl. This pattern is a definitive indicator of the number of chlorine atoms.

-

Fragmentation (MS/MS): When the [M-H]⁻ precursor ion is subjected to collision-induced dissociation (CID), a common and diagnostic fragmentation pathway for aromatic sulfonates is the neutral loss of SO₂ or the generation of an SO₃⁻• radical ion.[11][12] This provides strong evidence for the presence of the benzenesulfonate moiety.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture compatible with the mobile phase, such as 50:50 water:methanol.

-

Liquid Chromatography:

-

Column: Use a reversed-phase C18 column (e.g., 3.0 x 150 mm, 3 µm particle size).[6]

-

Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The acid aids in protonation for positive mode but is still commonly used in negative mode to improve peak shape.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative ion mode.

-

Analysis: Perform a full scan analysis to detect the [M-H]⁻ ion. For structural confirmation, conduct a tandem MS (MS/MS) experiment by isolating the precursor ion at m/z ~225 and fragmenting it using a specified collision energy.[6]

-

Visualization: LC-MS/MS Workflow

Caption: Workflow for LC-MS/MS analysis of 2,5-Dichlorobenzenesulfonic acid.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and LC-MS provides a self-validating system for the comprehensive characterization of 2,5-Dichlorobenzenesulfonic acid. ¹H NMR confirms the proton substitution pattern and coupling network, ¹³C NMR verifies the carbon backbone and the positions of substituents, and high-resolution LC-MS confirms the elemental composition and provides definitive structural evidence through characteristic fragmentation. These orthogonal analytical techniques, when applied with the robust methodologies described herein, ensure the highest degree of confidence in the identity and purity of this critical chemical compound.

References

-

PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Guna, M., & Loo, R. R. O. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(1), 80-90. Retrieved from [Link]

-

Suter, M. J. F., Riediker, S., & Giger, W. (2001). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 73(9), 1959-1965. Retrieved from [Link]

-

Borges, E. L., et al. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved from [Link]

Sources

- 1. 2,5-Dichlorobenzenesulfonic acid | 88-42-6 | Benchchem [benchchem.com]

- 2. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,5-DICHLOROBENZENESULFONIC ACID CAS#: 88-42-6 [amp.chemicalbook.com]

- 6. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. 2,4-dichlorobenzenesulfonic Acid | 609-62-1 | Benchchem [benchchem.com]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aaqr.org [aaqr.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichlorobenzenesulfonic Acid Dihydrate

This guide provides a comprehensive technical overview of the solubility and stability of 2,5-Dichlorobenzenesulfonic acid dihydrate (DCBSA dihydrate). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its effective use in experimental and developmental workflows.

Introduction

This compound is a chlorinated aromatic sulfonic acid that serves as a key intermediate in various chemical syntheses. Its physical and chemical properties, particularly its solubility and stability, are crucial parameters that dictate its handling, storage, and application in research and manufacturing. Understanding these characteristics is paramount for ensuring the reproducibility of experimental results and the integrity of developmental processes. This guide delves into the specifics of its solubility in various solvent systems and its stability under different environmental conditions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability profiles.

| Property | Value | Reference |

| CAS Number | 38484-94-5 | [1] |

| Molecular Formula | C₆H₈Cl₂O₅S | [1][2] |

| Molecular Weight | 263.10 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [3][4][5] |

| Melting Point | 97.0 to 102.0 °C | [3][5] |

| Purity | Typically >95% or >98.0% (by HPLC) | [4] |

| Storage | Store at room temperature in a dry, sealed container | [3][5] |

Solubility Profile

The solubility of a compound is a critical factor in its application, influencing everything from reaction kinetics to formulation. 2,5-Dichlorobenzenesulfonic acid is noted for its good solubility in polar solvents.

Qualitative Solubility

Initial assessments indicate that this compound is freely soluble in water and shows near transparency in methanol, suggesting good solubility in polar protic solvents.[3][5]

Quantitative Solubility Data

| Solvent | Solubility | Observations | Reference |

| Water | Freely Soluble | - | [3][5] |

| Methanol | Almost Transparent Solution | Suggests high solubility | [3][5] |

Factors Influencing Solubility

The solubility of this compound is primarily governed by:

-

Solvent Polarity: As a sulfonic acid, it is a polar molecule and thus exhibits higher solubility in polar solvents like water and short-chain alcohols.

-

Temperature: Generally, solubility is expected to increase with temperature, although this needs to be experimentally verified for specific solvents.

-

pH: The acidity of the sulfonic acid group (predicted pKa of -1.47±0.30) means it will be ionized in most aqueous solutions, which typically enhances solubility.[3][5]

Stability Profile

The stability of this compound is a key consideration for its storage and handling to prevent degradation and ensure the reliability of its use.

General Storage and Handling

The compound should be stored in a dry, well-sealed container at room temperature.[3][5] It is classified as corrosive and can cause severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment (PPE) during handling.[6] It may also be corrosive to metals.[4]

Degradation Pathways

While specific degradation pathways for 2,5-Dichlorobenzenesulfonic acid are not extensively detailed in the available literature, insights can be drawn from related chlorinated aromatic compounds. Microbial degradation in the environment is a likely pathway, often involving dioxygenase enzymes that catalyze the initial steps of ring cleavage.[7] For instance, the degradation of similar compounds like 2,5-dichlorobenzoic acid can proceed through the formation of chlorocatechols.[7]

The following diagram illustrates a plausible initial step in the microbial degradation pathway, drawing parallels from related compounds.

Caption: Plausible initial enzymatic degradation of 2,5-Dichlorobenzenesulfonic Acid.

Further degradation would likely involve ring cleavage and subsequent metabolism into central metabolic pathways.

Experimental Protocols

To assist researchers, the following section outlines standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol describes the shake-flask method, a standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed until equilibrium is reached (typically 24-48 hours).

-

Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

-

Calculate the original solubility based on the dilution factor.

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Protocol for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Solutions of 0.1 M HCl, 0.1 M NaOH, and purified water

-

3% Hydrogen peroxide solution

-

Photostability chamber

-

HPLC with a diode-array detector (DAD) or mass spectrometer (MS) for peak purity analysis and degradation product identification.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

Hydrolytic Stability:

-

Acidic: Mix the stock solution with 0.1 M HCl.

-

Basic: Mix the stock solution with 0.1 M NaOH.

-

Neutral: Mix the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Oxidative Stability: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature. Take samples at various time points.

-

Photostability: Expose the solid material and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Analyze the purity of the parent peak to detect any co-eluting degradation products.

-

If significant degradation is observed, attempt to identify the degradation products using LC-MS or other suitable techniques.

-

Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of this compound.

Typical HPLC Method Parameters:

-

Column: A C18 reversed-phase column is generally suitable.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and a polar organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance. LC-MS can also be used for higher sensitivity and specificity, as well as for the identification of related substances.[6]

-

Quantification: Based on a calibration curve prepared from certified reference standards.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit qualitatively described, solubility in polar solvents and established storage requirements for maintaining its stability. This guide provides a framework for its practical application and outlines robust protocols for the quantitative determination of its solubility and stability. For critical applications, it is imperative that researchers perform their own specific solubility and stability studies under their unique experimental conditions to ensure the accuracy and reliability of their work.

References

-

PubChem. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. [Link]

-

PubChemLite. 2,5-dichlorobenzenesulfonic acid (C6H4Cl2O3S). [Link]

-

ResearchGate. Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. [Link]

Sources

- 1. This compound | 38484-94-5 [sigmaaldrich.com]

- 2. 38484-94-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2,5-DICHLOROBENZENESULFONIC ACID | 88-42-6 [chemicalbook.com]

- 4. 2,5-ジクロロベンゼンスルホン酸 二水和物 | 2,5-Dichlorobenzenesulfonic Acid | 88-42-6 | 東京化成工業株式会社 [tcichemicals.com]

- 5. 2,5-DICHLOROBENZENESULFONIC ACID CAS#: 88-42-6 [amp.chemicalbook.com]

- 6. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Hazards and Safe Handling of 2,5-Dichlorobenzenesulfonic Acid

As professionals engaged in advanced research and drug development, our work necessitates the handling of a diverse array of chemical reagents. Among these are compounds that, while essential for synthesis, pose significant hazards if managed improperly. 2,5-Dichlorobenzenesulfonic acid is one such reagent. This guide provides an in-depth, experience-driven perspective on its properties, associated risks, and the rigorous safety protocols required for its use. The focus here is not merely on procedure, but on the scientific rationale that underpins each safety recommendation, ensuring a culture of informed, proactive safety in the laboratory.

Compound Identification and Physicochemical Profile

A thorough understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. This data informs everything from storage conditions to the selection of appropriate personal protective equipment.

2,5-Dichlorobenzenesulfonic acid is an organochlorine compound, typically supplied as a dihydrate in solid form.[1][2] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | 2,5-Dichlorobenzenesulfonic acid | [3] |

| Synonyms | Benzenesulfonic acid, 2,5-dichloro- | [2][3] |

| CAS Number | 88-42-6 | [1][3] |

| Molecular Formula | C₆H₄Cl₂O₃S | [3][4] |

| Molecular Weight | 227.07 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 97.0 to 101.0 °C | [2] |

| Solubility | Freely soluble in water | [5] |

GHS Hazard Classification: A Corrosive Threat

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 2,5-Dichlorobenzenesulfonic acid is unequivocally classified as a corrosive substance, a designation that demands the highest level of respect and caution.[3]

| GHS Classification | Hazard Code | Hazard Statement |

| Corrosive to Metals | H290 | May be corrosive to metals |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage | H318 | Causes serious eye damage |

GHS Pictogram:

Expert Insight: The primary hazard of this compound stems from its strong acidic nature, which is potent enough to cause irreversible tissue damage upon contact.[7][8] Unlike weaker acids that might cause temporary irritation, this substance can chemically denature proteins, leading to deep, painful burns on the skin and permanent damage, including blindness, upon contact with the eyes.[9][10] Its classification as "corrosive to metals" also informs storage decisions, as it can compromise the integrity of incompatible containers and equipment.[1][3]

Proactive Hazard Mitigation: Engineering Controls & Safe Work Practices

The most effective safety strategies involve eliminating or minimizing the hazard at its source through engineering controls and standardized work practices. Relying solely on personal protective equipment is a reactive, less reliable approach.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 2,5-Dichlorobenzenesulfonic acid, especially those involving the solid powder or the preparation of solutions, must be conducted within a properly functioning chemical fume hood.[8][11][12] This is non-negotiable. The rationale is twofold: it contains any dust generated during handling, preventing inhalation, and it protects the user from splashes or unexpected reactions.[12]

-

Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are immediately accessible—ideally within a 10-second travel distance from the workstation.[13][14][15] Regular testing of this equipment is mandatory.

Safe Work Practices

-

Minimizing Dust Generation: As a solid, the primary inhalation risk comes from airborne dust.[12] Handle the material gently, avoiding vigorous scooping or pouring that could aerosolize the powder.[11]

-

Controlled Dissolution: The dissolution of many sulfonic acids in water is exothermic. When preparing solutions, always add the solid acid slowly to the water while stirring; never the other way around.[12] Adding water to the acid can generate intense localized heat, causing the solution to boil and splash violently.[11][12]

-

Area Decontamination: After completing work, thoroughly decontaminate the work area, including the balance and benchtops.[7] Even trace amounts of residue can cause severe burns to an unsuspecting colleague or corrode sensitive equipment.[8]

-

Segregated Storage: Store 2,5-Dichlorobenzenesulfonic acid in a dedicated corrosives cabinet, away from incompatible materials such as bases, oxidizing agents, and cyanides.[12][15][16] Contact with these substances can lead to violent reactions. Storage on low shelves is recommended to minimize the risk and impact of accidental drops.[8][12]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the chemical. For a corrosive solid like 2,5-Dichlorobenzenesulfonic acid, comprehensive protection is required.[17]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. However, for operations with a higher splash risk, such as preparing stock solutions or cleaning up spills, a full-face shield worn over safety goggles is essential.[12] This provides a secondary barrier protecting the entire face.

-

Hand Protection: Standard nitrile examination gloves may offer sufficient protection for incidental contact, but for extended handling or immersion, a more robust glove is necessary.[18] Butyl rubber gloves are an excellent choice for handling highly corrosive acids.[11] Always double-check the manufacturer's compatibility chart and inspect gloves for any signs of degradation or punctures before use.[8]

-

Protective Clothing: A flame-resistant lab coat is mandatory.[18] For procedures involving larger quantities (>100g), a chemical-resistant apron provides an additional layer of protection for the torso.[18][19]

-

Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[7]

Caption: PPE selection guide for handling 2,5-Dichlorobenzenesulfonic acid.

Detailed Protocol: Safe Weighing and Solution Preparation

This protocol provides a self-validating workflow for safely preparing a 1M aqueous solution of 2,5-Dichlorobenzenesulfonic acid dihydrate (MW = 263.09 g/mol ).

Objective: To prepare 100 mL of a 1M solution.

Required Materials:

-

This compound (26.31 g)

-

Deionized water

-

Glass beaker (250 mL)

-

Glass stir rod

-

Volumetric flask (100 mL)

-

Wash bottle with deionized water

-

Appropriate PPE (face shield, butyl rubber gloves, lab coat)

Procedure:

-

Pre-operation Safety Check:

-

Confirm the location of the nearest eyewash station and safety shower.

-

Don all required PPE.

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

-

Weighing the Compound:

-

Place a clean, dry 250 mL beaker on an analytical balance inside the fume hood. Tare the balance.

-

Carefully scoop the required 26.31 g of the acid into the beaker. Avoid creating dust.

-

Close the reagent container immediately.

-

-

Dissolution:

-

Remove the beaker from the balance and place it in the center of the fume hood sash.

-

Add approximately 70 mL of deionized water to the beaker.

-

Causality Check: Observe the beaker. You may feel it warm up due to the exothermic heat of dissolution.

-

Stir the mixture slowly with a glass stir rod until the solid is fully dissolved.

-

-

Transfer and Dilution:

-

Once the solution has returned to room temperature, carefully pour it into the 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Repeat this step twice to ensure a quantitative transfer.

-

Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

-

Finalizing and Storage:

-

Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the final solution to a clearly labeled, appropriate storage bottle (e.g., glass with a corrosion-resistant cap). The label must include the chemical name, concentration, date, and your initials.

-

Store the bottle in a designated corrosives cabinet.[1]

-

-

Post-operation Cleanup:

-

Decontaminate all glassware with copious amounts of water.

-

Wipe down the work surface within the fume hood.

-

Remove PPE and wash hands thoroughly.

-

Emergency Response: Preparedness is Paramount

Accidents are preventable, but preparedness is essential. All personnel must be trained on these procedures before handling the chemical.

-

Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15-20 minutes, using a safety shower if the area is large.[13][19] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][9]

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[1][14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.[14]

-

Spills: For small spills of the solid, carefully sweep up the material and place it in a labeled waste container.[19] Avoid creating dust.[20] Decontaminate the area with a suitable neutralizer followed by water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Caption: Emergency response workflow for personnel exposure.

References

-

PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. King Abdullah University of Science and Technology. Retrieved from [Link]

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

-

University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

-

Van Diest Supply Company. (n.d.). Safety Data Sheet - Cornbelt® Salvan®. CDMS.net. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

-

University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

- 1. 2,5-Dichlorobenzenesulfonic Acid | 88-42-6 | TCI AMERICA [tcichemicals.com]

- 2. 2,5-DICHLOROBENZENESULFONIC ACID price,buy 2,5-DICHLOROBENZENESULFONIC ACID - chemicalbook [chemicalbook.com]

- 3. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,5-DICHLOROBENZENESULFONIC ACID | 88-42-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 8. eng.uwo.ca [eng.uwo.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. scienceequip.com.au [scienceequip.com.au]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. cdms.net [cdms.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]